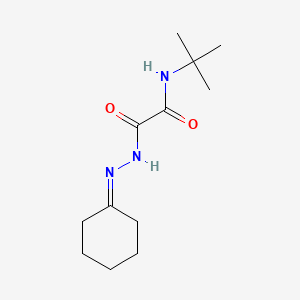![molecular formula C22H27BrN4O2S B4883130 4-bromo-N-[3-(dibutylamino)-2-quinoxalinyl]benzenesulfonamide](/img/structure/B4883130.png)
4-bromo-N-[3-(dibutylamino)-2-quinoxalinyl]benzenesulfonamide
説明
4-bromo-N-[3-(dibutylamino)-2-quinoxalinyl]benzenesulfonamide, also known as QX-314, is a membrane-impermeable lidocaine derivative that has been used in scientific research applications to study the mechanism of action and physiological effects of local anesthetics. QX-314 is unique in that it can only enter cells through channels that are activated by depolarization, making it an ideal tool for studying the function of ion channels in excitable cells.
作用機序
4-bromo-N-[3-(dibutylamino)-2-quinoxalinyl]benzenesulfonamide blocks VGSCs by binding to the intracellular side of the channel pore, preventing the influx of sodium ions and the initiation of action potentials. Unlike lidocaine, which can diffuse across cell membranes and block channels from both the inside and outside, 4-bromo-N-[3-(dibutylamino)-2-quinoxalinyl]benzenesulfonamide is membrane-impermeable and can only enter cells through channels that are activated by depolarization. This property makes 4-bromo-N-[3-(dibutylamino)-2-quinoxalinyl]benzenesulfonamide an ideal tool for studying the function of ion channels in excitable cells.
Biochemical and Physiological Effects
4-bromo-N-[3-(dibutylamino)-2-quinoxalinyl]benzenesulfonamide has been shown to selectively block VGSCs in a dose-dependent manner, with higher concentrations resulting in more complete channel blockade. In addition to its effects on VGSCs, 4-bromo-N-[3-(dibutylamino)-2-quinoxalinyl]benzenesulfonamide has also been shown to block other types of ion channels, including voltage-gated potassium channels and acid-sensing ion channels. 4-bromo-N-[3-(dibutylamino)-2-quinoxalinyl]benzenesulfonamide has been used to study the physiological effects of channel blockade in a variety of cell types, including neurons, muscle cells, and cardiac cells.
実験室実験の利点と制限
One of the primary advantages of 4-bromo-N-[3-(dibutylamino)-2-quinoxalinyl]benzenesulfonamide is its ability to selectively block channels in a localized area, allowing researchers to study the effects of channel blockade on cellular function without affecting neighboring cells. 4-bromo-N-[3-(dibutylamino)-2-quinoxalinyl]benzenesulfonamide is also membrane-impermeable, which allows for more precise control over channel blockade. However, one limitation of 4-bromo-N-[3-(dibutylamino)-2-quinoxalinyl]benzenesulfonamide is its relatively short duration of action, which can limit its usefulness in some experimental settings.
将来の方向性
There are several potential future directions for research involving 4-bromo-N-[3-(dibutylamino)-2-quinoxalinyl]benzenesulfonamide. One area of interest is the development of new derivatives of 4-bromo-N-[3-(dibutylamino)-2-quinoxalinyl]benzenesulfonamide that have longer duration of action or improved selectivity for specific ion channels. Another potential direction is the use of 4-bromo-N-[3-(dibutylamino)-2-quinoxalinyl]benzenesulfonamide in combination with other drugs or therapies to enhance its effects or target specific cellular pathways. Finally, 4-bromo-N-[3-(dibutylamino)-2-quinoxalinyl]benzenesulfonamide may have potential applications in the development of new treatments for pain or other conditions that involve abnormal ion channel function.
科学的研究の応用
4-bromo-N-[3-(dibutylamino)-2-quinoxalinyl]benzenesulfonamide has been used in scientific research to study the mechanism of action of local anesthetics and the function of ion channels in excitable cells. One of the primary applications of 4-bromo-N-[3-(dibutylamino)-2-quinoxalinyl]benzenesulfonamide is in the study of voltage-gated sodium channels (VGSCs), which are responsible for the initiation and propagation of action potentials in excitable cells such as neurons and muscle cells. 4-bromo-N-[3-(dibutylamino)-2-quinoxalinyl]benzenesulfonamide can be used to selectively block VGSCs in a localized area, allowing researchers to study the effects of channel blockade on cellular function.
特性
IUPAC Name |
4-bromo-N-[3-(dibutylamino)quinoxalin-2-yl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27BrN4O2S/c1-3-5-15-27(16-6-4-2)22-21(24-19-9-7-8-10-20(19)25-22)26-30(28,29)18-13-11-17(23)12-14-18/h7-14H,3-6,15-16H2,1-2H3,(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAYNACAFBLQEGR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(CCCC)C1=NC2=CC=CC=C2N=C1NS(=O)(=O)C3=CC=C(C=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27BrN4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
491.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-bromo-N-[3-(dibutylamino)quinoxalin-2-yl]benzenesulfonamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![3-[(2-methylphenyl)amino]-5-phenyl-2-cyclohexen-1-one](/img/structure/B4883049.png)
![2-[3-[3-(acetylamino)-4-ethylphenyl]-6-oxo-1(6H)-pyridazinyl]-N-mesitylacetamide](/img/structure/B4883057.png)
![N-[4-(1,3-benzothiazol-2-yl)-2-methylphenyl]-2-(4-chlorophenoxy)acetamide](/img/structure/B4883059.png)

![9-[4-(allyloxy)-3-bromo-5-ethoxyphenyl]-3,3,6,6-tetramethyl-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione](/img/structure/B4883087.png)
![2,6-di-tert-butyl-4-{[cyclohexyl(methyl)amino]methyl}phenol](/img/structure/B4883109.png)
![methyl 2-(isobutyrylamino)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B4883110.png)
![5-(1-benzyl-4-piperidinyl)-3-(3-fluorophenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B4883117.png)
![11-[(3-hydroxypropyl)amino]-2,3-dihydro-1H-cyclopenta[4,5]pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B4883123.png)
![N~2~-(4-chloro-2-methylphenyl)-N~1~-[4-chloro-3-(trifluoromethyl)phenyl]-N~2~-(methylsulfonyl)glycinamide](/img/structure/B4883138.png)
![2-[(2-fluorophenoxy)methyl]-N-(3-methoxybenzyl)-1,3-oxazole-4-carboxamide](/img/structure/B4883146.png)
![3-bromo-4-methoxy-N-[4-(2-oxo-2H-chromen-3-yl)phenyl]benzamide](/img/structure/B4883154.png)
![1-(4-chlorobenzoyl)-4-[4-nitro-2-(trifluoromethyl)phenyl]piperazine](/img/structure/B4883155.png)